molecular formula C14H14BrNO3 B11541553 5'-Bromo-1'-(2-methylprop-2-enyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one CAS No. 320369-54-8

5'-Bromo-1'-(2-methylprop-2-enyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one

Cat. No.: B11541553
CAS No.: 320369-54-8
M. Wt: 324.17 g/mol
InChI Key: UQWJPWFCSFVFKR-UHFFFAOYSA-N
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Description

5’-Bromo-1’-(2-methylprop-2-enyl)spiro[1,3-dioxolane-2,3’-indole]-2’-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and indole moieties in its structure suggests it may exhibit interesting biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-1’-(2-methylprop-2-enyl)spiro[1,3-dioxolane-2,3’-indole]-2’-one typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

    Spirocyclization: The brominated indole undergoes spirocyclization with a dioxolane derivative under acidic or basic conditions to form the spirocyclic structure.

    Alkylation: The final step involves the alkylation of the spirocyclic compound with 2-methylprop-2-enyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the bromine atom using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for alkoxide substitution.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 5’-Hydro-1’-(2-methylprop-2-enyl)spiro[1,3-dioxolane-2,3’-indole]-2’-one.

    Substitution: Formation of 5’-Substituted-1’-(2-methylprop-2-enyl)spiro[1,3-dioxolane-2,3’-indole]-2’-one derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to its unique structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: The bromine and indole moieties suggest potential antimicrobial properties, making it a candidate for drug development.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Materials Science: The compound’s unique structure may be useful in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5’-Bromo-1’-(2-methylprop-2-enyl)spiro[1,3-dioxolane-2,3’-indole]-2’-one is not fully understood but is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The bromine atom may facilitate binding to these targets, while the indole moiety may interact with aromatic residues in the active site.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: Lacks the spirocyclic structure and alkylation, making it less complex.

    Spiro[1,3-dioxolane-2,3’-indole]-2’-one: Lacks the bromine and alkyl groups, resulting in different reactivity and properties.

Uniqueness

5’-Bromo-1’-(2-methylprop-2-enyl)spiro[1,3-dioxolane-2,3’-indole]-2’-one is unique due to its combination of bromine, indole, and spirocyclic structures, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

CAS No.

320369-54-8

Molecular Formula

C14H14BrNO3

Molecular Weight

324.17 g/mol

IUPAC Name

5'-bromo-1'-(2-methylprop-2-enyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one

InChI

InChI=1S/C14H14BrNO3/c1-9(2)8-16-12-4-3-10(15)7-11(12)14(13(16)17)18-5-6-19-14/h3-4,7H,1,5-6,8H2,2H3

InChI Key

UQWJPWFCSFVFKR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2=C(C=C(C=C2)Br)C3(C1=O)OCCO3

solubility

41.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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